![molecular formula C3H11Cl2N3O B12291390 2-Hydrazineyl-N-methylacetamide dihydrochloride](/img/structure/B12291390.png)
2-Hydrazineyl-N-methylacetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydrazineyl-N-methylacetamide dihydrochloride involves several steps. One common method includes the reaction of methylacetamide with hydrazine under controlled conditions to form 2-Hydrazineyl-N-methylacetamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Analyse Chemischer Reaktionen
2-Hydrazineyl-N-methylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Wissenschaftliche Forschungsanwendungen
2-Hydrazineyl-N-methylacetamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-Hydrazineyl-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazineyl-N-methylacetamide dihydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-N-methylacetamide: This compound has a similar structure but lacks the dihydrochloride component.
Dimethylhydrazine dihydrochloride: Another related compound with different substituents and properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C3H11Cl2N3O |
---|---|
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
2-hydrazinyl-N-methylacetamide;dihydrochloride |
InChI |
InChI=1S/C3H9N3O.2ClH/c1-5-3(7)2-6-4;;/h6H,2,4H2,1H3,(H,5,7);2*1H |
InChI-Schlüssel |
DGDMDQIQMLZPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CNN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.